2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide

Analytical Chemistry Quality Control Structural Biology

Medicinal chemistry teams performing positional scans on indole-based pharmacophores need regioisomerically pure, methyl-substituted tryptamine analogs to generate unambiguous SAR data. 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide (CAS 1334146-10-9) addresses this with a defined 6-methyl substitution confirmed by a unique InChI Key, distinguishing it from the 5-Me and 7-Me isomers. - Enables selective functionalization at the ethylamine side chain via the acetamide protecting group at the indole N-1 position. - ≥95% purity from commercial sources supports use as an HPLC/LC-MS reference standard or enzyme-substrate probe. - Shipped ambient; sealed, dry storage at 2-8°C.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B13639357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2CC(=O)N)CCN
InChIInChI=1S/C13H17N3O/c1-9-2-3-11-10(4-5-14)7-16(8-13(15)17)12(11)6-9/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17)
InChIKeyRTVHKZIERFZVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide Overview & Procurement


2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide (CAS 1334146-10-9) is a synthetic indole derivative with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . Its structure features a tryptamine core with a specific 6-methyl substitution on the indole ring and an acetamide group at the 1-position [1]. The compound is commercially available for research purposes from multiple vendors at a standard purity of ≥95% .

Regioisomeric SAR scanning of indole-based targets
Synthetic intermediate for 6-methyltryptamine derivatives
Standard research purity; suitable as an impurity profiling reference

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide Isomer Differentiation


This compound is one of several regioisomeric analogs with a common molecular formula but differing methyl group position on the indole ring, including the 5-methyl and 7-methyl variants, all of which are commercially available [1]. In the absence of published head-to-head biological activity data, these isomers cannot be assumed to be functionally interchangeable. Their distinct molecular shapes and electronic distributions, confirmed by unique InChI Keys , can lead to different binding affinities and reactivity profiles in any target assay or synthetic application.

Regioisomers with different methyl positions may exhibit distinct binding and reactivity profiles; no head-to-head functional data are available to support direct interchange.

Target compound (6-methyl)
Unique InChI Key confirms identity
Actively available from multiple vendors
Analog isomers (5-methyl / 7-methyl)
Distinct InChI Keys – not interchangeable
7-methyl isomer discontinued at one supplier

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide Differentiation Evidence


Regioisomeric Identity Verification

The primary verifiable differentiation for this compound is its specific regioisomeric identity (6-methyl) compared to its closest analogs (5-methyl and 7-methyl). This is confirmed by distinct computed physicochemical properties. No published head-to-head biological activity data were found for these compounds [1].

Regioisomeric Identity
Reported
6-methyl isomerUnique InChI Key (RTVHKZIERFZVFO-UHFFFAOYSA-N)
vs
5-/7-methyl isomersDistinct InChI Keys; TPSA qualitatively similar
Supports isomer-specific procurement for SAR studies
Differentiation relies on computed identity; no biological comparison data
Analytical Chemistry Quality Control Structural Biology

Commercial Availability & Purity Profile

This specific isomer is commercially available from multiple suppliers at a standard purity of 95% . In contrast, the 7-methyl analog is listed as a discontinued product by one major supplier , which may impact reliable resupply for long-term projects. No comparative data on batch-to-batch consistency is available.

Commercial Availability
Data to verify
6-methyl isomerAvailable from Leyan, Chemscene (≥95% purity)
vs
7-methyl isomerDiscontinued at CymitQuimica; supply risk
Supply continuity may favor 6-methyl for long-term projects
Vendor status reflects catalog snapshot; batch consistency data not available
Medicinal Chemistry Chemical Synthesis Procurement

Lipophilicity Profile Differentiation

Computed partition coefficients show minor but potentially meaningful differences in lipophilicity between the regioisomers, which could influence membrane permeability and non-specific binding in biological assays [1]. The target compound has a logP of 0.89 [2]. No experimentally validated logP data for the 5-methyl or 7-methyl isomers were found for comparison.

Lipophilicity Profile
Class-level inference
0.89calc. logP
Provides computed baseline for solubility estimation
In silico only; no experimental logP for analog isomers available
ADME Drug Design Physicochemical Characterization

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide Research Applications


Positional Scanning in Indole-Based SAR

When investigating a therapeutically relevant indole target (e.g., sPLA2, serotonin receptors, IDO), a medicinal chemistry team can procure the 6-methyl, 5-methyl, and 7-methyl isomers to conduct a systematic positional scan. The differentiation in chemical identity ensures the impact of methylation at each position on the indole ring can be assessed. The unique InChI Key for 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide confirms its specific structure for this purpose [1].

6-Methyltryptamine Synthetic Intermediate

The compound serves as a protected form of 6-methyltryptamine, with the acetamide group acting as a protecting group at the indole nitrogen. This allows for selective functionalization at the primary amine on the ethyl side chain, which can be deprotected later. The 6-methyl substitution pattern is consistent with the core structure of 6-methyltryptamine, a known research chemical [2].

Impurity Profiling Reference Standard

Given its structural relation to indole-1-acetamide pharmacophores found in drug candidates, this specific isomer can be used as a reference standard for developing HPLC or LC-MS methods to detect and quantify process-related impurities in the synthesis of complex indole-based APIs. Its defined purity of 95% from commercial sources is adequate for such an application .

Pharmacokinetic Probe for Tryptamine Metabolism

The compound's unique substitution pattern makes it a potentially valuable non-endogenous probe for studying the substrate specificity of enzymes that metabolize tryptamines, such as monoamine oxidase (MAO) or indolethylamine N-methyltransferase (INMT). Its different logP (0.89) [3] compared to endogenous tryptamine may provide a measurable chromatographic shift for method development.

Application
Selection Property
Validation Focus
Indole target SAR positional scanning
Regioisomeric identity confirmed by InChI Key
Positional activity comparison across methyl isomers
6-Methyltryptamine synthetic intermediate
Acetamide-protected indole nitrogen
Deprotection and amine derivatization efficiency
Impurity profiling reference standard
Standard research purity
HPLC/LC-MS method specificity and retention
Tryptamine metabolism probe
Non-endogenous substitution pattern
MAO or INMT substrate selectivity
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